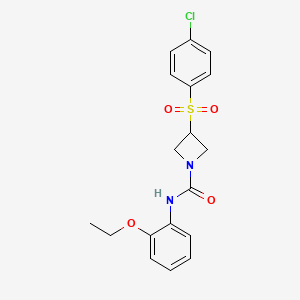

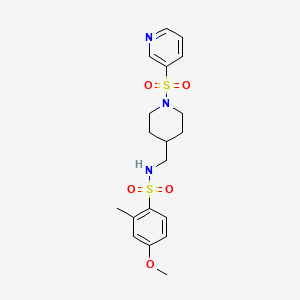

![molecular formula C16H16N4O4 B2965095 Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 896843-33-7](/img/structure/B2965095.png)

Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate” is a chemical compound . The exact properties and applications of this compound may vary depending on its specific structure and the context in which it is used .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the conditions under which the reactions occur. The reactions might involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Wissenschaftliche Forschungsanwendungen

Antiproliferative Applications

Compounds with the pyrido[2,3-d]pyrimidine core, such as the one , have shown promising antiproliferative activities. This makes them potential candidates for cancer treatment research. For example, the compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a notable antiproliferative agent .

Antimicrobial Activity

The pyrido[2,3-d]pyrimidine derivatives exhibit a range of antimicrobial activities. They have been studied for their effectiveness against various bacterial and fungal strains, which could lead to the development of new antibiotics .

Anti-inflammatory and Analgesic Properties

These compounds also demonstrate anti-inflammatory and analgesic properties. Research in this area could contribute to the creation of new pain management medications, especially for chronic inflammatory conditions .

Hypotensive Effects

The hypotensive activity of pyrido[2,3-d]pyrimidine derivatives makes them interesting subjects for the development of new hypotensive drugs . They could potentially be used to treat high blood pressure and related cardiovascular diseases .

Antihistaminic Activities

Pyrido[2,3-d]pyrimidine derivatives have been found to have antihistaminic effects, which could be beneficial in treating allergic reactions. This application could lead to the development of new antihistamine drugs .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of new heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their presence in many drugs. The ability to synthesize new derivatives expands the possibilities for drug discovery and development .

Wirkmechanismus

Target of Action

Many compounds interact with proteins in the body, such as enzymes or receptors, which play crucial roles in various biological processes .

Mode of Action

The compound may bind to its target protein and alter its function. This could inhibit the protein’s activity, enhance it, or modify it in some other way .

Biochemical Pathways

The interaction between the compound and its target could affect various biochemical pathways. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these properties .

Result of Action

The ultimate effects of the compound would depend on the roles of the targets and pathways it affects. It could potentially lead to changes in cellular behavior, physiological responses, or the course of a disease .

Action Environment

Various environmental factors can influence the compound’s action, efficacy, and stability. These include the pH of the environment, the presence of other compounds or drugs, the patient’s diet and lifestyle, and genetic factors .

Eigenschaften

IUPAC Name |

methyl 2-[(6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c1-9-5-4-6-20-13(9)18-14-10(16(20)23)7-11(19(14)2)15(22)17-8-12(21)24-3/h4-7H,8H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCSGRKTQNAYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2965014.png)

![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)

![3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B2965023.png)

![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)

![3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B2965027.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2965028.png)

![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)